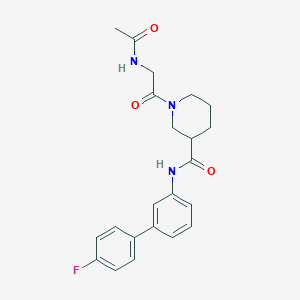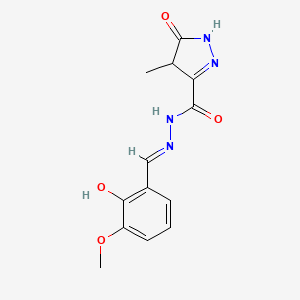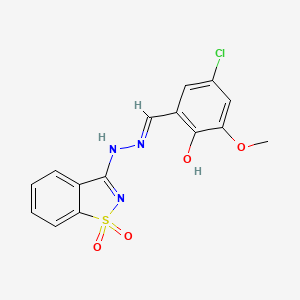
1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets various kinases involved in the regulation of immune cell functions. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancers and autoimmune diseases.
Mechanism of Action
1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide acts by binding to the ATP-binding site of BTK, ITK, and JAK3 kinases, thereby inhibiting their activity. This leads to the inhibition of downstream signaling pathways involved in immune cell activation and proliferation. 1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has also been shown to induce apoptosis in cancer cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects:
1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects, including the inhibition of B cell receptor signaling, the suppression of T cell activation, and the inhibition of cytokine production. 1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide in lab experiments include its potency and selectivity for BTK, ITK, and JAK3 kinases, as well as its ability to inhibit immune cell functions and induce apoptosis in cancer cells. However, the limitations of using 1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide in lab experiments include its potential toxicity and off-target effects, as well as the need for further optimization of its pharmacokinetic properties.
Future Directions
Several future directions for the development and application of 1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide have been proposed, including the evaluation of its efficacy in combination with other drugs, the optimization of its pharmacokinetic properties, and the identification of biomarkers for patient selection. Additionally, further studies are needed to investigate the potential of 1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide in the treatment of various types of cancers and autoimmune diseases.
Synthesis Methods
1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide can be synthesized using a multi-step process involving the coupling of various building blocks and purification steps. The synthesis of 1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been described in detail in the literature, and several modifications to the original method have been reported to improve the yield and purity of the final product.
Scientific Research Applications
1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been shown to inhibit the activity of several kinases involved in immune cell signaling pathways, including BTK, ITK, and JAK3. In preclinical studies, 1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has demonstrated potent anti-tumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors. 1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has also been shown to have immunomodulatory effects, including the suppression of T cell activation and the inhibition of cytokine production.
properties
IUPAC Name |
1-(2-acetamidoacetyl)-N-[3-(4-fluorophenyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3/c1-15(27)24-13-21(28)26-11-3-5-18(14-26)22(29)25-20-6-2-4-17(12-20)16-7-9-19(23)10-8-16/h2,4,6-10,12,18H,3,5,11,13-14H2,1H3,(H,24,27)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSLNEFHHIQCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCC(C1)C(=O)NC2=CC=CC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-chlorobenzyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6087219.png)
![cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B6087223.png)
![ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate](/img/structure/B6087224.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide](/img/structure/B6087225.png)
![N-(2-furylmethyl)-6-oxo-N-2-propyn-1-yl-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6087242.png)

![2-[4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6087269.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6087276.png)

![1-[(3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-2-methyl-1H-benzimidazole](/img/structure/B6087292.png)
![1-(2-methoxy-5-{[methyl(3-methylbutyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6087309.png)
![N-(3-chlorophenyl)-N'-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,4-triazol-5-yl}phenyl)urea](/img/structure/B6087316.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-phenylethyl)piperidine](/img/structure/B6087330.png)
![N-{3-[(5-chloro-2,4-dimethoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B6087335.png)